Tetrahexyl orthosilicate

Vue d'ensemble

Description

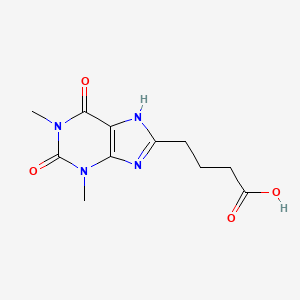

Tetrahexyl orthosilicate is a chemical compound with the linear formula C24H52O4Si . It’s a variant of Tetraethyl orthosilicate (TEOS), which is a colorless liquid and the ethyl ester of orthosilicic acid, Si(OH)4 . TEOS is the most prevalent alkoxide of silicon .

Synthesis Analysis

The synthesis of TEOS, a similar compound, is achieved by alcoholysis of silicon tetrachloride . The reaction involves slowly adding silicon tetrachloride (SiCl4) to cold anhydrous ethanol, followed by removing byproduct hydrogen chloride with a stream of dry air . The reaction system must be rigorously free of water because even though TEOS is only slightly soluble in water, it hydrolyzes to form silica and ethanol .Molecular Structure Analysis

TEOS is a tetrahedral molecule . It’s the ethyl ester of orthosilicic acid, Si(OH)4 . It’s the most prevalent alkoxide of silicon .Chemical Reactions Analysis

TEOS, a similar compound, is known to degrade in water . It’s used as a crosslinking agent in silicone polymers and as a precursor to silicon dioxide in the semiconductor industry . It’s also used as the silica source for the synthesis of some zeolites .Applications De Recherche Scientifique

Corrosion Protection

Tetraethyl orthosilicate (TEOS) has been utilized to improve the corrosion protection properties of epoxy coatings. By decorating graphene oxide (GO) nanosheets with SiO2 nanospheres synthesized from TEOS, researchers have significantly enhanced the adhesion strength and water resistance of epoxy coatings. This modification also led to remarkable improvements in corrosion protection performance, as demonstrated through various testing methods (Pourhashem, Vaezi, & Rashidi, 2017).

Surface Modification and Material Synthesis

The sol-precipitation process of TEOS has been studied for controlling the hydroxyl group content on silica particles, a key factor in determining their surface properties. This process facilitates the synthesis of silica particles with tailored surface functionalities, beneficial for various applications including adsorption and catalysis (Kim et al., 2009).

Cultural Heritage Conservation

TEOS's effectiveness as a consolidant for Portland cement mortar has been explored to meet the requirements for use in conserving cultural assets. Its application increases mortar strength, reduces porosity and permeability, and maintains minimal alteration in appearance, proving its suitability for heritage mortar works conservation (Barberena-Fernández, Carmona-Quiroga, & Blanco-Varela, 2015).

Water Treatment

In water treatment, TEOS-coated hydroxyapatite powders have been investigated for the removal of lead ions from aqueous solutions. The study highlights the potential of these materials for effective lead ion adsorption, which could have implications for improving water purification technologies (Ghiţă et al., 2014).

Hybrid Materials Development

The synthesis of polyether ketone-tetraethylorthosilicate hybrid glasses through the sol-gel method demonstrates the application of TEOS in developing materials with enhanced mechanical and physical properties. This research underscores the potential of TEOS in the creation of novel materials with specific functionalities (Noell, Wilkes, Mohanty, & McGrath, 1990).

Mécanisme D'action

Target of Action

Tetrahexyl orthosilicate, similar to its analogues such as Tetraethyl orthosilicate (TEOS), is an ester of orthosilicic acid . It primarily targets silicon-based materials and is used as a precursor in the synthesis of these materials . The compound’s primary role is to serve as a crosslinking agent in silicone polymers and as a precursor to silicon dioxide in the semiconductor industry .

Mode of Action

The mode of action of this compound is based on its reactivity with water. When it comes into contact with water, it degrades, leading to the formation of silica and ethanol . This reaction is exploited in various applications, including the production of aerogel and the synthesis of zeolites .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the sol-gel process. This process involves the hydrolysis and condensation of alkoxides, leading to the formation of a colloidal suspension that eventually transitions to a viscoelastic gel . The sol-gel process is a key pathway in the synthesis of advanced materials, including high-purity silica glasses .

Result of Action

The result of this compound’s action is the formation of silica-based materials. For example, in the production of aerogel, the compound’s reactivity with water is exploited to produce a lightweight, porous material . In another application, modified Tetraethyl orthosilicate surface treatment agents were shown to improve the impermeability of concrete by producing additional hydrated calcium silicate gel to plug microcracks and pores .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water and the pH of the environment. The compound can polymerize in alkaline, acidic, and neutral conditions, making it a versatile precursor in various applications . Additionally, the temperature and pressure conditions can affect the compound’s properties and its resulting products .

Safety and Hazards

Orientations Futures

TEOS has been used in a variety of applications, including as a crosslinking agent in silicone polymers, a precursor to silicon dioxide in the semiconductor industry, and as the silica source for the synthesis of some zeolites . It’s also used in the production of aerogel . These applications exploit the reactivity of the Si-OR bonds . Future research may explore additional applications and potential improvements to existing uses.

Propriétés

IUPAC Name |

tetrahexyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52O4Si/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4/h5-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYAPKYFYYWOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCO[Si](OCCCCCC)(OCCCCCC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995767 | |

| Record name | Tetrahexyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7425-86-7 | |

| Record name | Hexyl silicate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahexyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.